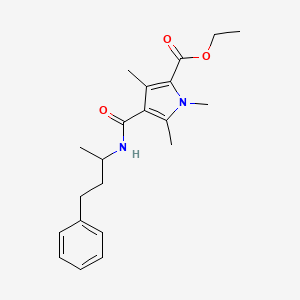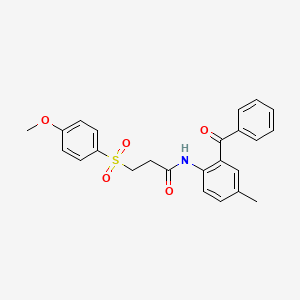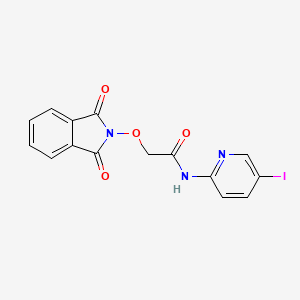![molecular formula C22H17BrN2O3 B2538631 2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921919-10-0](/img/structure/B2538631.png)
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include dibenzoazepinones and benzodiazepinooxazoles. These compounds are of interest due to their potential pharmacological properties and their complex molecular structures which often include multiple rings and heteroatoms .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the regio- and chemoselective direct benzylation of primary benzamides with 2-bromobenzyl bromides. This method provides a pathway to substituted diarylmethanes, which can then undergo intramolecular N-arylation to form dibenzoazepinones . Although the specific synthesis of the compound is not detailed, the methodologies applied to similar structures suggest the potential use of palladium-catalyzed steps and intramolecular cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been established through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was determined to crystallize in the monoclinic system with specific unit cell dimensions, and its supramolecular packing was found to involve hydrogen-bonding and halogen-π interactions . These findings provide insights into the potential molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies where thermolysis and reactions with molecular oxygen or bromine have been used to transform the molecular structure. For example, the thermolysis of a semicarbazone derivative led to the formation of a benztriazepinone, and the reaction with molecular bromine resulted in a dibromide and a hexahydrodibenzo[d,f][1,3]oxazepine . These reactions indicate that the compound may also undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using NMR, EI-MS, FT-IR, and theoretical calculations. The crystallographic analysis provides information on the solid-state properties, while spectroscopic techniques offer insights into the electronic structure and functional groups present in the molecules . Theoretical calculations, such as those performed using Hartree-Fock and DFT methods, complement the experimental data and help predict properties like molecular orbitals and reactivity .
科学的研究の応用
Intermolecular Interactions and Material Properties
One study focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives, including "2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide". This research provides valuable information on how intermolecular interactions, such as hydrogen bonds and π-interactions, contribute to the stabilization of molecular assemblies. These insights are crucial for designing materials with specific properties (Saeed et al., 2020).
Synthetic Pathways and Chemical Reactivity
Another area of application is in the development of synthetic methodologies. For instance, studies on the cyclocondensation of bromo- and iodo-benzaldehydes catalyzed by copper(I) iodide reveal pathways to form quinazolines and arylquinazolines. These findings are instrumental in synthesizing heterocyclic compounds, which are pivotal in drug development and materials science (Vypolzov et al., 2011).
特性
IUPAC Name |
2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXOCHPLXDDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538548.png)

![3-(benzo[d]thiazole-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2538552.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2538553.png)




![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2538564.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)
![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)